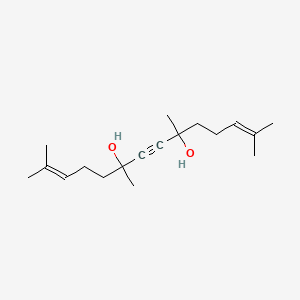
2,12-Tetradecadien-7-yne-6,9-diol, 2,6,9,13-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,12-Tetradecadien-7-yne-6,9-diol, 2,6,9,13-tetramethyl- is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups, double bonds, and hydroxyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Tetradecadien-7-yne-6,9-diol, 2,6,9,13-tetramethyl- typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds, followed by specific reactions to introduce the desired functional groups. Common synthetic routes include:
Alkyne Addition Reactions: Utilizing alkynes to introduce the triple bond.
Hydroxylation: Adding hydroxyl groups through oxidation reactions.
Methylation: Introducing methyl groups using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing reactors and controlled environments to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often involving catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,12-Tetradecadien-7-yne-6,9-diol, 2,6,9,13-tetramethyl- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.
Scientific Research Applications
2,12-Tetradecadien-7-yne-6,9-diol, 2,6,9,13-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,12-Tetradecadien-7-yne-6,9-diol, 2,6,9,13-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical processes, potentially affecting enzyme activity, signal transduction, and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Known for its amphiphilic characteristics and use in solar cells.
3,6-Dimethyl-4-octyne-3,6-diol: Another compound with similar structural features and applications.
Uniqueness
2,12-Tetradecadien-7-yne-6,9-diol, 2,6,9,13-tetramethyl- stands out due to its specific combination of functional groups, which provides unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
62179-75-3 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,6,9,13-tetramethyltetradeca-2,12-dien-7-yne-6,9-diol |
InChI |
InChI=1S/C18H30O2/c1-15(2)9-7-11-17(5,19)13-14-18(6,20)12-8-10-16(3)4/h9-10,19-20H,7-8,11-12H2,1-6H3 |
InChI Key |
XJWHGCSJKIWNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C#CC(C)(CCC=C(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















